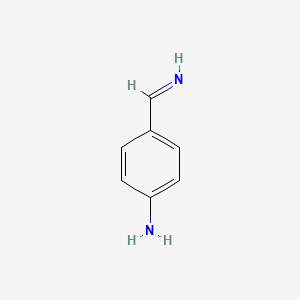

4-(Iminomethyl)aniline

Description

Properties

CAS No. |

79677-95-5 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

4-methanimidoylaniline |

InChI |

InChI=1S/C7H8N2/c8-5-6-1-3-7(9)4-2-6/h1-5,8H,9H2 |

InChI Key |

IKMXFNJPTZJSLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=N)N |

Origin of Product |

United States |

Foundational & Exploratory

4-(Iminomethyl)aniline synthesis mechanism

An in-depth technical guide on the synthesis of 4-(Iminomethyl)aniline, designed for researchers, scientists, and drug development professionals.

Abstract

This compound, a member of the imine or Schiff base class of compounds, is a valuable intermediate in organic synthesis. Its structure, featuring both a reactive imine group and a versatile aniline moiety, makes it a key building block for the synthesis of various heterocyclic compounds, ligands for metal complexes, and molecules of pharmaceutical interest. This guide provides a detailed examination of the core synthesis mechanism of this compound, which is primarily achieved through the self-condensation of 4-aminobenzaldehyde. We will explore the reaction mechanism, detail experimental protocols, present quantitative data from analogous syntheses, and discuss critical process considerations.

Core Synthesis Mechanism: Imine Formation

The synthesis of this compound is a classic example of imine formation, a condensation reaction between a primary amine and an aldehyde. In this specific case, the reaction is a self-condensation where one molecule of 4-aminobenzaldehyde provides the primary amine group, and a second molecule provides the aldehyde group.

The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of the amino group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde group on another molecule.

-

Formation of Carbinolamine: This attack forms a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.

-

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated (often catalyzed by a trace acid) to form a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a protonated imine, or iminium ion.

-

Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen atom to yield the final, neutral imine product, this compound.

The formation of imines is an equilibrium process.[1] To drive the reaction toward the product, the water formed as a byproduct is often removed, either by using a Dean-Stark apparatus, adding a drying agent, or through azeotropic distillation.[1]

Caption: Reaction mechanism for the formation of this compound.

Catalysis and Reaction Conditions

The formation of imines can be influenced by various catalysts and conditions.

-

Acid Catalysis: The reaction is often accelerated by the presence of an acid catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, excessive acid can protonate the amine nucleophile, rendering it inactive. Mildly acidic conditions are therefore optimal.[2]

-

Base Catalysis: Base catalysis can also promote the reaction by facilitating the deprotonation step.[3]

-

Solvent-Free and Catalyst-Free Conditions: Modern synthetic approaches often favor "green chemistry" principles. The synthesis of imines can be achieved efficiently without any solvent or catalyst, sometimes under microwave irradiation or by using a vacuum to remove the water byproduct.[4][5] This method is advantageous as it simplifies workup and reduces chemical waste.[5]

-

Aniline as a Catalyst: Interestingly, aniline itself can act as a nucleophilic catalyst in imine formation, especially in aqueous solutions.[6][7] It reacts with the aldehyde to form a more reactive Schiff base intermediate, which then undergoes transimination with the primary amine.[7]

A critical consideration when synthesizing this compound is its propensity for self-polymerization. Traces of acid can catalyze this self-condensation, leading to polymeric byproducts and making purification challenging.[8] Therefore, careful control of pH and exclusion of acid fumes are important.[8]

Experimental Protocols

While specific protocols for the self-condensation of 4-aminobenzaldehyde are less common in literature due to its polymerization tendency, highly detailed and analogous procedures for the synthesis of N-benzylideneaniline from benzaldehyde and aniline are widely available. These can be adapted by a skilled chemist.

Protocol 1: Room Temperature Synthesis in Ethanol

This method is based on the reaction of benzaldehyde and aniline at room temperature.[9][10]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, place 1.0 mole equivalent of 4-aminobenzaldehyde.

-

Reagent Addition: Slowly add a solution of 1.0 mole equivalent of 4-aminobenzaldehyde dissolved in 95% ethanol while stirring vigorously. An exothermic reaction may be observed.

-

Stirring: Continue to stir the mixture vigorously for an additional 15-30 minutes.

-

Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to induce crystallization of the product.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% ethanol, and air-dry.

-

Purification: If necessary, recrystallize the product from 85% ethanol to obtain pure this compound.[10]

Protocol 2: Thermal Synthesis without Solvent

This protocol is adapted from a procedure involving heating the neat reactants.[11]

-

Reaction Setup: Place equimolar amounts (e.g., 0.10 mole each) of 4-aminobenzaldehyde in a porcelain dish or round-bottomed flask equipped with a reflux condenser.

-

Heating: Heat the mixture in an oil bath at approximately 125°C for 4-5 hours.

-

Isolation: While still warm, pour the reaction product into a beaker of ice-water with vigorous stirring. The product should solidify.

-

Filtration: Filter the solid product and wash thoroughly with water.

-

Purification: The crude product is insoluble in water and can be recrystallized from ethanol.

Protocol 3: Solvent- and Catalyst-Free Synthesis via Pressure Reduction

This modern approach enhances reaction rate by removing water under reduced pressure.[5]

-

Reaction Setup: Mix equimolar amounts of 4-aminobenzaldehyde in a flask.

-

Pressure Reduction: Connect the flask to a vacuum pump and reduce the pressure. The removal of the water byproduct drives the equilibrium towards the product.

-

Monitoring: The reaction can be monitored by observing the phase transition from liquid to solid as the product forms.[5]

-

Isolation: Once the reaction is complete, the resulting solid is the desired imine, which can be used directly or purified by recrystallization if needed.

Quantitative Data Summary

The following table summarizes quantitative data from various analogous syntheses of N-benzylideneaniline, which can serve as a benchmark for optimizing the synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | Aniline | 95% Ethanol | Room Temp. | ~45 min | 84–87% | [10] |

| Benzaldehyde | Aniline | None | 125°C | 5 hours | 85% | [11] |

| Benzaldehyde | Aniline | Methanol | 80°C (Reflux) | 4 hours | Not specified | [3] |

| Benzaldehyde | Aniline | None (Pressure Reduction) | Room Temp. | ~1 hour | High | [5] |

| Benzaldehyde | Aniline | FeSO₄ (0.1%) / No Solvent | Room Temp. | 2 min | 57% | [4] |

General Experimental Workflow

The overall process from starting materials to the final, characterized product follows a logical sequence. This workflow is applicable to most of the described protocols.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound via the self-condensation of 4-aminobenzaldehyde is a direct application of fundamental imine chemistry. While the reaction mechanism is well-understood, practical synthesis requires careful management of reaction conditions to favor the desired monomeric product over polymeric side products. By leveraging established protocols for analogous imine formations—ranging from traditional thermal methods to modern, solvent-free approaches—researchers can effectively produce this versatile chemical intermediate for applications in drug discovery and materials science.

References

- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]

- 5. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

Spectroscopic Characterization of 4-(Iminomethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(Iminomethyl)aniline, a key intermediate in various chemical syntheses. The following sections detail the expected spectroscopic data based on analyses of closely related compounds and provide comprehensive experimental protocols for obtaining this information.

Core Spectroscopic Data

The spectroscopic data for this compound can be predicted with a high degree of confidence by examining the characteristics of similar aromatic imines. The following tables summarize the expected quantitative data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | Singlet | 1H | Imine proton (-N=CH-) |

| ~7.70-7.80 | Multiplet | 2H | Aromatic protons (ortho to imine) |

| ~7.10-7.20 | Multiplet | 2H | Aromatic protons (meta to imine) |

| ~7.30-7.40 | Multiplet | 2H | Aromatic protons (ortho to amine) |

| ~6.80-6.90 | Multiplet | 2H | Aromatic protons (meta to amine) |

| ~3.50-4.50 | Broad Singlet | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | Imine carbon (-N=C H-) |

| ~145-150 | Aromatic carbon attached to the amine group |

| ~130-135 | Aromatic carbon attached to the imine group |

| ~128-130 | Aromatic CH carbons |

| ~115-125 | Aromatic CH carbons |

Vibrational and Electronic Spectroscopy

Table 3: Predicted FT-IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max) nm | Assignment |

| FT-IR | ~3400-3250 (two bands) | N-H stretching (primary amine)[1][2] |

| ~3030 | Aromatic C-H stretching | |

| ~1600-1635 | C=N stretching (imine)[3] | |

| ~1580-1650 | N-H bending (primary amine)[1][2] | |

| ~1450-1585 | Aromatic C=C stretching[3] | |

| ~1250-1335 | Aromatic C-N stretching[1][2] | |

| UV-Vis | ~240-250 | π → π* transition |

| ~330-340 | n → π* transition[4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A common method for the synthesis of Schiff bases like this compound is through the condensation reaction of an appropriate aldehyde and amine.[4]

-

Reactant Preparation : Dissolve equimolar amounts of 4-aminobenzaldehyde and aniline in a suitable solvent such as ethanol.

-

Reaction : The mixture is stirred at room temperature, and the reaction progress can be monitored by Thin Layer Chromatography (TLC). A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

-

Isolation : Upon completion, the product can be precipitated by cooling the reaction mixture or by the addition of cold water.

-

Purification : The resulting solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition : Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters for ¹H NMR :

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Parameters for ¹³C NMR :

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Broadband decoupling

-

Fourier-Transform Infrared (FT-IR) Spectroscopy [3]

-

Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition : Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy [4]

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or chloroform) to an absorbance value below 1.5.

-

Data Acquisition : Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.

-

Baseline Correction : Use the pure solvent as a blank to perform a baseline correction before measuring the sample's absorbance.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent.

-

Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition : Acquire the mass spectrum, ensuring to record the molecular ion peak (M⁺) and the fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. wikieducator.org [wikieducator.org]

- 3. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopic Data of N-Benzylideneaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-benzylideneaniline. Due to the inherent instability of the parent compound, 4-(iminomethyl)aniline, this stable, N-substituted derivative serves as a crucial reference for the aniline-iminomethyl scaffold. The data herein is presented to support the structural elucidation and characterization of related compounds in research and development.

¹H NMR Spectral Data for N-Benzylideneaniline

The ¹H NMR spectrum of N-benzylideneaniline is characterized by signals in the aromatic and imine regions. The chemical shifts are influenced by the electronic environment of the protons. The data presented below is compiled from various sources, with chloroform-d (CDCl₃) as the solvent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Imine-H | 8.44 | Singlet | - | [1] |

| Aromatic-H | 7.92-7.87 | Multiplet | - | [1] |

| Aromatic-H | 7.49-7.43 | Multiplet | - | [1] |

| Aromatic-H | 7.41-7.34 | Multiplet | - | [1] |

| Aromatic-H | 7.26-7.20 | Multiplet | - | [1] |

Note: The multiplets in the aromatic region arise from the protons on both the aniline and benzylidene rings. Specific assignment of these protons often requires two-dimensional NMR techniques.

¹³C NMR Spectral Data for N-Benzylideneaniline

The ¹³C NMR spectrum provides insight into the carbon framework of N-benzylideneaniline. The chemical shifts are reported relative to the solvent signal of chloroform-d (CDCl₃).

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Imine-C | 160.4 | [1] |

| Aromatic-C | 152.1 | [1] |

| Aromatic-C | 136.2 | [1] |

| Aromatic-C | 131.3 | [1] |

| Aromatic-C | 129.1 | [1] |

| Aromatic-C | 128.8 | [1] |

| Aromatic-C | 125.9 | [1] |

| Aromatic-C | 120.8 | [1] |

Experimental Protocols

The following protocols are generalized for the synthesis of imines such as N-benzylideneaniline and the subsequent acquisition of NMR spectra.

Synthesis of N-Benzylideneaniline

-

Reactant Preparation : Dissolve the required aldehyde (e.g., benzaldehyde, 10 mmol) and the corresponding amine (e.g., aniline, 10 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (10 mL).

-

Drying : Add anhydrous sodium sulfate (15 mmol) to the reaction mixture to remove the water formed during the reaction.

-

Reaction : Allow the reaction to proceed at ambient temperature for 24 hours.

-

Work-up : The product can be purified by filtration and recrystallization.

-

Drying : Remove volatiles in a vacuum to obtain the anhydrous imine.

NMR Sample Preparation and Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified imine in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).

-

Data Acquisition : Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to the spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound using NMR spectroscopy.

References

In-Depth Technical Guide to the FT-IR Analysis of the Imine Bond in 4-(Iminomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of the imine bond in 4-(Iminomethyl)aniline, a key functional group in many Schiff bases relevant to pharmaceutical and materials science. This document details the synthesis of the compound, the experimental protocol for its FT-IR analysis, and an interpretation of the resulting spectral data, with a focus on the characteristic vibrational modes of the imine linkage.

Introduction to this compound and the Significance of Imine Bond Characterization

This compound is an aromatic imine, also known as a Schiff base, formed from the condensation of p-aminobenzaldehyde and an amine. The central C=N double bond, or imine group, is a critical pharmacophore and a versatile linkage in organic synthesis. The electronic and structural characteristics of this bond can significantly influence the biological activity and material properties of the molecule. FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the chemical bonding within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For researchers in drug development, precise characterization of the imine bond is crucial for understanding molecular interactions, stability, and reaction kinetics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between p-aminobenzaldehyde and a suitable amine. A general and efficient method involves the reaction of p-aminobenzaldehyde with ammonia or a primary amine in an alcohol solvent, often with acid or base catalysis.

A representative synthesis protocol is as follows:

-

Dissolve p-aminobenzaldehyde in a minimal amount of a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine or an excess of ammonia.

-

Optionally, a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is then typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.

-

The resulting solid is washed with a cold solvent to remove any unreacted starting materials and dried under vacuum.

FT-IR Spectroscopy of this compound: Experimental Protocol

The FT-IR spectrum of solid this compound is commonly obtained using the Potassium Bromide (KBr) pellet technique. This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Detailed Experimental Protocol for KBr Pellet Preparation and FT-IR Analysis:

-

Sample and KBr Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

-

Finely grind a small amount of the synthesized this compound (typically 1-2 mg) into a fine powder using an agate mortar and pestle.

-

-

Mixing:

-

Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample.

-

Gently but thoroughly mix the sample and KBr by grinding them together for a few minutes until a homogeneous mixture is obtained. The concentration of the sample in KBr should be around 0.5-1% by weight.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of a pure KBr pellet to subtract any contributions from the matrix and atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

-

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the various functional groups present in the molecule. The most significant of these is the stretching vibration of the imine C=N bond.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretching | -NH₂ | 3450 - 3250 | Medium |

| C-H Aromatic Stretching | Ar-H | 3100 - 3000 | Medium |

| C=N Imine Stretching | -CH=N- | 1650 - 1600 | Strong |

| C=C Aromatic Ring Stretching | C=C | 1600 - 1450 | Medium |

| N-H Bending (Scissoring) | -NH₂ | 1640 - 1560 | Medium |

| C-N Stretching | Ar-N | 1340 - 1250 | Strong |

| C-H Aromatic Out-of-Plane Bending | Ar-H | 900 - 675 | Strong |

Note: The exact peak positions can vary depending on the sample preparation, instrument resolution, and the specific chemical environment of the molecule.

Interpretation of Key Spectral Regions:

-

3500-3200 cm⁻¹: This region is characterized by the N-H stretching vibrations of the primary amine group (-NH₂). Typically, two bands are observed for a primary amine: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency.

-

3100-3000 cm⁻¹: The absorption bands in this region are attributed to the C-H stretching vibrations of the aromatic rings.

-

1650-1600 cm⁻¹: The strong absorption band in this range is characteristic of the C=N stretching vibration of the imine group. The position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. Electron-donating groups tend to shift this absorption to a lower wavenumber, while electron-withdrawing groups shift it to a higher wavenumber. For N-benzylideneaniline derivatives, this peak is often observed around 1625 cm⁻¹. In a related compound, N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the C=N stretch is reported at 1603 cm⁻¹[1].

-

1600-1450 cm⁻¹: Multiple bands in this region arise from the C=C stretching vibrations within the aromatic rings.

-

1340-1250 cm⁻¹: A strong band corresponding to the C-N stretching vibration of the aromatic amine is expected in this region.

-

Below 900 cm⁻¹: Strong absorptions in this region are typically due to the out-of-plane bending vibrations of the aromatic C-H bonds, which can provide information about the substitution pattern of the benzene rings.

Visualizing the Experimental Workflow

The logical flow of synthesizing and analyzing this compound can be visualized to provide a clear understanding of the entire process.

Caption: Workflow from synthesis to FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and characterization of imines such as this compound. The characteristic C=N stretching vibration provides a clear spectral signature for the imine bond. By following a detailed experimental protocol for both the synthesis and FT-IR analysis, researchers can obtain high-quality spectral data. This allows for the unambiguous identification of the imine functional group and provides insights into the molecular structure, which is fundamental for applications in drug discovery and materials science.

References

Crystal Structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline

An in-depth technical guide on the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, a derivative of 4-(Iminomethyl)aniline, is presented below for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline. The data and protocols are derived from single-crystal X-ray diffraction studies.

Data Presentation

The crystallographic data for N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline has been determined by single-crystal X-ray diffraction.[1][2] The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement. [1][3]

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₅H₁₆N₂ |

| Formula weight | 224.30 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.441 (4) |

| b (Å) | 8.356 (3) |

| c (Å) | 17.245 (5) |

| β (°) | 110.97 (2) |

| Volume (ų) | 1270.4 (8) |

| Z | 4 |

| Data Collection | |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 292 |

| Structure Refinement | |

| Refinement on | F² |

| R-factor [F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.150 |

| Goodness-of-fit (S) | 1.02 |

| Reflections collected | 2328 |

| Parameters | 157 |

| Δρmax (e Å⁻³) | 0.13 |

| Δρmin (e Å⁻³) | -0.14 |

The molecule features two aromatic rings connected by an imino group and adopts an E configuration around the C=N bond.[1][2] The dihedral angle between the two aromatic rings is 61.96 (1)°.[1][2]

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline are detailed below.

Synthesis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline [2][3]

-

A solution of N,N-dimethyl-4-aminobenzaldehyde (0.75 g, 5 mmol) in 10 ml of ethanol was prepared.

-

Aniline (0.91 ml, 10 mmol) and three drops of acetic acid, serving as a catalyst, were added to the solution.

-

The resulting mixture was heated to reflux. The progress of the reaction was monitored using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture was cooled to room temperature, which led to the formation of crystals.

-

For X-ray analysis, colorless single crystals were obtained through the slow evaporation of an ethyl acetate solution at room temperature.[2][3]

Single-Crystal X-ray Diffraction [1]

Single-crystal X-ray diffraction is a technique used to determine the detailed atomic and molecular structure of a crystalline material.[4] The process involves several key steps from sample preparation to data analysis.[5]

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector. For this compound, data was collected on an Enraf–Nonius CAD-4 diffractometer.[1]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods.

-

Structure Refinement: The atomic positions and other structural parameters are refined against the experimental data to obtain a final, accurate model of the crystal structure.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystallographic analysis and a potential signaling pathway influenced by related aniline compounds.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Aniline exposure has been shown to induce oxidative stress, which can lead to the activation of several signaling pathways.[6][7] This activation can result in the transcriptional upregulation of inflammatory and fibrogenic cytokines.[6]

Caption: Aniline-induced oxidative stress signaling pathway.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 4-(Iminomethyl)aniline

An in-depth technical guide on the core solubility and stability of 4-(Iminomethyl)aniline.

Introduction

This compound, also known as 4-aminobenzaldehyde imine, is an organic compound featuring an imine functional group attached to an aniline moiety. As an imine (or Schiff base), its chemistry is characterized by the carbon-nitrogen double bond. This guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its application in research and development, particularly in the synthesis of pharmaceuticals and specialized polymers. The stability of imines is of great interest as they are prone to hydrolysis, a factor that can limit their application under physiological conditions.[1]

The parent aldehyde, 4-aminobenzaldehyde, is a key intermediate in the manufacturing of various dyes and pigments, such as azo dyes.[2] Understanding the properties of the derived imine is crucial for controlling reaction pathways and ensuring the purity and stability of final products.

Physicochemical Properties

While specific experimental data for this compound is scarce in the literature, its properties can be reliably inferred from its constituent parts: 4-aminobenzaldehyde and the general chemistry of aromatic imines like N-benzylideneaniline.

Table 1: Physicochemical Properties of 4-Aminobenzaldehyde (Precursor)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO | [3][4] |

| Molecular Weight | 121.14 g/mol | [4] |

| Appearance | Off-white to beige crystalline powder | [3] |

| Melting Point | 65.0 °C | [3] |

| Boiling Point | 254.0 °C | [3] |

| Density | 1.179 g/cm³ | [3] |

| IUPAC Name | 4-aminobenzaldehyde |[3][4] |

Solubility Profile

The solubility of this compound is dictated by the polarity of its aromatic rings and the hydrogen-bonding capability of the amine and imine groups.

Qualitative Solubility

The solubility of this compound can be predicted based on the known solubilities of its precursor, 4-aminobenzaldehyde, and related aromatic imines. 4-Aminobenzaldehyde is soluble in polar solvents like water and alcohols.[3] Similarly, the related compound N-benzylideneaniline is reported to be partly soluble in water and soluble in alcohol, methanol, and chloroform.[5] Aniline itself is only slightly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[6]

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Slightly Soluble to Soluble | The presence of the amino group allows for hydrogen bonding. However, the aromatic rings are hydrophobic. Solubility is expected to be pH-dependent.[1][6] |

| Ethanol / Methanol | Soluble | Polar organic solvents capable of hydrogen bonding are expected to be effective. |

| Acetone | Soluble | Good solvent for moderately polar organic compounds.[6] |

| Chloroform / Dichloromethane | Soluble | Common solvents for aromatic organic compounds.[5] |

| Benzene / Toluene | Sparingly Soluble | The precursor, 4-aminobenzaldehyde, is insoluble in benzene.[2] The imine is expected to have low solubility in non-polar aromatic solvents. |

| Diethyl Ether | Soluble | A common solvent for a wide range of organic compounds.[6] |

Factors Influencing Solubility

-

pH: The solubility of this compound in aqueous solutions is significantly influenced by pH. In acidic conditions, the amino group and the imine nitrogen can be protonated, forming more soluble cationic species.[1][6]

-

Temperature: Solubility in most solvents is expected to increase with temperature.

Chemical Stability

The primary stability concern for this compound, like all imines, is its susceptibility to hydrolysis, which is the reverse of its formation reaction. The stability is also affected by thermal stress and chemical compatibility.

Hydrolytic Stability

Imines exist in equilibrium with their corresponding aldehyde and amine in the presence of water.[1] The high propensity of imines to be hydrolyzed in aqueous media has been a challenge for their application under physiological conditions.[1]

Factors Influencing Hydrolytic Stability:

-

pH: The rate of hydrolysis is pH-dependent. Imine-formation equilibria tend to shift toward the imine side at a higher pH.[1] Both acid and base catalysis of hydrolysis can occur, but the equilibrium favors the imine under neutral to slightly basic conditions.

-

Substituent Effects: The electronic nature of substituents on the aromatic rings can influence stability. Electron-donating groups on the aniline ring and electron-withdrawing groups on the benzaldehyde ring generally increase the stability of the imine bond.

-

Steric Hindrance: Bulky groups near the imine bond can sterically hinder the approach of water, thereby slowing the rate of hydrolysis.

-

Hydrophobic Environment: The stability of imines can be increased in hydrophobic microenvironments that exclude water.[7]

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of a related N-benzylideneaniline derivative showed it to be stable up to 483 K (210 °C), after which it begins to decompose.[8] this compound is expected to exhibit similar thermal stability, making it suitable for reactions conducted at moderately elevated temperatures.

Chemical Compatibility

As an aromatic amine, this compound is expected to be incompatible with strong oxidizing agents. It may also react with strong acids, not just through salt formation but also potentially through catalysis of polymerization or degradation reactions.

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to separate the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (after creating a calibration curve) or HPLC.

-

Calculation: Express the solubility in units such as g/L or mol/L.

Protocol for Hydrolytic Stability Assessment (NMR or HPLC Method)

This protocol monitors the degradation of the imine over time in an aqueous solution.

-

Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).

-

Reaction Buffer: Prepare aqueous buffer solutions at various pH values (e.g., pH 4, 7, 9).

-

Initiation: Initiate the stability study by diluting a small aliquot of the stock solution into each buffered solution to a final concentration suitable for the analytical method.

-

Time Points: Incubate the solutions at a constant temperature. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Analysis:

-

HPLC: Quench the reaction if necessary (e.g., by adding an organic solvent) and analyze the sample by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to this compound and the appearance of the 4-aminobenzaldehyde peak.

-

¹H NMR: For NMR analysis, the reaction can be run directly in a deuterated solvent system (e.g., D₂O with a co-solvent).[9][10] The relative integrals of the imine proton (–CH=N–) and the aldehyde proton (–CHO) can be monitored over time to determine the rate of hydrolysis.

-

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.

Conclusion

This compound is a moderately polar compound with predicted solubility in polar organic solvents and limited, pH-dependent solubility in water. Its primary stability liability is hydrolysis, a reversible process that is highly sensitive to pH and the presence of water. The imine bond is favored under neutral to slightly basic conditions and in non-aqueous environments. For applications in aqueous media or drug development, strategies to mitigate hydrolysis, such as formulation in hydrophobic carriers or structural modification, may be necessary to enhance stability. The provided protocols offer a robust framework for experimentally verifying these essential physicochemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Aminobenzaldehyde | C7H7NO | CID 11158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Quantum Chemical Studies of 4-(Iminomethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical studies of 4-(Iminomethyl)aniline, a Schiff base derivative with potential applications in various fields, including materials science and drug design. This document summarizes key computational and experimental findings related to its molecular structure, spectroscopic properties, and electronic characteristics. The information is compiled from various studies on closely related aniline derivatives, providing a comprehensive theoretical framework for understanding this molecule.

Molecular Structure and Optimization

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of aniline derivatives. The optimized molecular geometry of this compound and its analogs is crucial for understanding its reactivity and biological interactions.

Computational Methodology

A common approach for geometry optimization involves the use of the Gaussian suite of programs. The B3LYP functional with a 6-311++G(d,p) basis set is frequently employed to achieve a balance between computational cost and accuracy.

Table 1: Optimized Geometrical Parameters of a Representative Aniline Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.275 | ||

| C-N | 1.405 | C-N=C: 121.5 | |

| Aromatic C-C (mean) | 1.390 | ||

| Dihedral angle between aromatic rings | 46.01 - 61.96 |

Note: Data is a representative compilation from studies on similar aniline derivatives.[1][2]

Spectroscopic Analysis

Spectroscopic techniques are vital for the characterization of newly synthesized compounds. Computational methods provide theoretical spectra that aid in the interpretation of experimental data.

Experimental Protocols

Synthesis of a Representative Schiff Base: A typical synthesis involves the condensation reaction between an aniline derivative and an appropriate aldehyde. For instance, N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline was synthesized by reacting p-dimethylaminobenzaldehyde with p-nitroaniline in an alcoholic solution, followed by refluxing the mixture.[3][4] The resulting product is then filtered, dried, and can be recrystallized to obtain pure crystals.[1]

Characterization Techniques: The synthesized compounds are commonly characterized using a variety of spectroscopic methods including:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups. The C=N stretching vibration is a characteristic peak for imines, typically observed around 1603 cm⁻¹.[2]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively. The azomethine proton (-N=CH-) signal is a key indicator, often appearing as a singlet in the ¹H NMR spectrum.[2]

-

UV-Visible Spectroscopy: To study the electronic transitions within the molecule.

Computational Vibrational Analysis

Theoretical vibrational frequencies are calculated from the optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR and Raman spectra.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=N Stretch | ~1630 | ~1603[2] |

| Aromatic C=C Stretch | ~1580 - 1450 | ~1585 - 1468[2] |

| C-H Stretch (Aromatic) | ~3100 - 3000 | ~3100 - 3000 |

Note: Calculated values are typical for DFT/B3LYP level of theory.

Electronic Properties

The electronic properties of this compound derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding their reactivity, stability, and potential for applications in nonlinear optics (NLO).[4]

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[4]

Table 3: Calculated Electronic Properties of a Representative Aniline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 3.7 |

| Dipole Moment (Debye) | 2.5 |

Note: Values are representative and depend on the specific derivative and computational method.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions on the MEP surface indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).

Biological Activity and Molecular Docking

Schiff bases derived from aniline are known to exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[5] Computational molecular docking studies are often employed to predict the binding modes of these compounds with biological targets, such as proteins and enzymes.[5] These studies help in understanding the structure-activity relationship and in the design of more potent drug candidates.[5]

Visualizations

To better illustrate the concepts discussed, the following diagrams represent typical workflows and relationships in quantum chemical studies.

Caption: A typical workflow for a computational chemistry study.

Caption: Interrelationship between molecular properties.

References

- 1. researchgate.net [researchgate.net]

- 2. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Frontier: Unveiling Novel Derivatives of 4-(Iminomethyl)aniline

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the scientific community. Within this landscape, the structural motif of 4-(Iminomethyl)aniline, a Schiff base, has emerged as a promising scaffold for the development of new drugs. This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of novel derivatives of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The versatility of the imine linkage allows for the facile synthesis of a diverse library of compounds, opening avenues for the discovery of potent agents against a spectrum of diseases.

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of this compound derivatives, which are a class of Schiff bases, is primarily achieved through the condensation reaction between 4-formylaniline (or its derivatives) and a primary amine. A study on the synthesis of N,N-dimethyl-4-[(Z)-(phenylimino)methyl]aniline derivatives provides a representative synthetic protocol. These compounds were synthesized by reacting various aniline derivatives with 4-dimethylaminobenzaldehyde.[1] The structures of the synthesized compounds were confirmed using a variety of spectroscopic techniques, including UV-Visible, FTIR, and NMR spectroscopy, as well as elemental analysis and mass spectrometry.[1]

Experimental Protocol: Synthesis of this compound Derivatives

The following is a generalized experimental protocol for the synthesis of Schiff bases derived from 4-dimethylaminobenzaldehyde, which serves as a close structural analog to 4-formylaniline.[1]

Materials:

-

4-Dimethylaminobenzaldehyde

-

Substituted anilines (e.g., 4-nitroaniline, 2-chloroaniline, 4-bromo-2-chloroaniline, 2-(trifluoromethyl)aniline)

-

Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve an equimolar amount of 4-dimethylaminobenzaldehyde in methanol in a round-bottom flask.

-

To this solution, add an equimolar amount of the respective substituted aniline.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting solid product is filtered, washed with cold methanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

A study investigating four novel Schiff base compounds derived from 4-dimethylaminobenzaldehyde reported their antibacterial and antifungal activities.[1] The in vitro antimicrobial activity was evaluated against a panel of bacterial and fungal strains using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results indicated that these compounds exhibit a range of activity from moderate to high.[1]

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MFC, µg/mL) |

| N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline (ABS1) | 125 | 250 | 125 |

| 4-(((2-chlorophenyl)imino)methyl)-N,N-dimethylaniline (ABS2) | 250 | 500 | 250 |

| 4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline (ABS3) | 62.5 | 125 | 62.5 |

| N,N-dimethyl-4-(((2-(trifluoromethyl)phenyl)imino)methyl)aniline (ABS4) | 250 | 500 | 250 |

| Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound derivatives against selected microbial strains. Data sourced from a study on N,N-dimethyl-4-[(Z)-(phenylimino)methyl]aniline derivatives.[1] |

Anticancer Activity

While specific studies on the anticancer activity of this compound derivatives are emerging, the broader class of Schiff bases has been extensively reviewed for its anti-cancer potential.[2] The antitumor activity of Schiff bases and their metal complexes is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[2][3][4][5] The mechanism of action is often attributed to the imine group (-HC=N-), which can interact with biological targets.[6] For instance, some Schiff bases have been shown to induce apoptosis in cancer cells.[6]

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery of these novel derivatives, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]

- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. japsonline.com [japsonline.com]

- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 4-(Iminomethyl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Schiff base derivatives of 4-(Iminomethyl)aniline. The core structure, characterized by an imine (-C=N-) linkage, serves as a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis, experimental protocols for biological evaluation, and potential mechanisms of action for this class of compounds, with a focus on their antimicrobial, anticancer, and antioxidant activities.

Synthesis of this compound Schiff Base Derivatives

Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. For the derivatives discussed herein, the core amine is 4-aminobenzoic acid or a similar aniline derivative, which reacts with various substituted benzaldehydes.

General Synthesis Protocol

A common method for the synthesis of these Schiff bases involves the reflux of equimolar amounts of 4-aminobenzoic acid and a substituted benzaldehyde in an alcoholic solvent, often with a catalytic amount of glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

| Compound ID | Derivative Substitution | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| JP1 | 2-Chlorobenzylidene | S. aureus | - | 15 | [1] |

| E. coli | - | 14 | [1] | ||

| JP4 | 2-Hydroxybenzylidene | S. aureus | - | 21 | [1] |

| E. coli | - | 19 | [1] | ||

| JP5 | 4-Hydroxy-3-methoxybenzylidene | S. aureus | - | 18 | [1] |

| E. coli | - | 16 | [1] | ||

| PC1 | Benzaldehyde | S. aureus | 62.5 | - | [2] |

| E. coli | 62.5 | - | [2] | ||

| PC2 | Anisaldehyde | S. aureus | 62.5 | - | [2] |

| E. coli | 250 | - | [2] | ||

| PC3 | 4-Nitrobenzaldehyde | S. aureus | 62.5 | - | [2] |

| E. coli | 250 | - | [2] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[3][4]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile broth cultures of test microorganisms (e.g., S. aureus, E. coli)

-

Solutions of test compounds in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of the MHA plate using a sterile cotton swab to create a lawn.

-

Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.

-

Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anticancer Activity

Schiff bases of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action can be multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data (IC50 Values)

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth.

| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| S10 | 3,4,5-Trimethoxybenzylidene | Hep-G2 | 7.82 | [5] |

| MG-63 | 9.98 | [5] | ||

| MCF-7 | 5.91 | [5] | ||

| S13 | 4-Hydroxy-3-methoxybenzylidene | Hep-G2 | 6.24 | [5] |

| MG-63 | 7.31 | [5] | ||

| MCF-7 | 6.88 | [5] | ||

| 4a | 4-(Benzyloxy)aniline | MDA-MB-231 | 0.11 | [6] |

| Huh-7 | 0.15 | [6] | ||

| 1l | 4-Chloro-2-hydroxybenzylidene | HepG2 | 15.0 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

96-well microtiter plates

-

Test compound solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).

Signaling Pathway: AMPK/mTOR Inhibition

Some amino acid Schiff base derivatives have been shown to exert their anticancer effects by targeting the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[10][11] Activation of AMPK and subsequent inhibition of mTORC1 can lead to the suppression of protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells.

Antioxidant Activity

Several Schiff bases derived from this compound have been reported to possess antioxidant properties. This activity is often attributed to the presence of phenolic hydroxyl groups or other electron-donating substituents on the aromatic rings, which can scavenge free radicals.

Evaluation of Antioxidant Activity

Common in vitro methods for evaluating antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as the concentration of the compound required to scavenge 50% of the radicals (IC50). While qualitative data is abundant, further quantitative studies are needed to establish clear structure-activity relationships for this class of compounds.

Conclusion

Schiff base derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with their relative ease of synthesis, make them attractive candidates for further investigation in drug discovery programs. The elucidation of their mechanisms of action, such as the inhibition of the AMPK/mTOR pathway, provides a rational basis for the design of more potent and selective derivatives. Future research should focus on expanding the library of these compounds, conducting more extensive in vivo studies, and further exploring their structure-activity relationships to optimize their therapeutic potential.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. botanyjournals.com [botanyjournals.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(Iminomethyl)aniline, a Schiff base derived from aniline. The document details a standard experimental protocol, presents illustrative thermal decomposition data, and visualizes the analytical workflow and a proposed degradation pathway. This guide is intended to serve as a practical resource for professionals in materials science, chemistry, and pharmaceutical development who are characterizing the thermal properties of similar organic compounds.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, decomposition temperature, and compositional properties of materials.[1][3] For a compound like this compound, TGA provides critical insights into its stability under thermal stress, which is essential for applications in drug development and materials science.

Experimental Protocol

A precise and reproducible experimental protocol is crucial for obtaining high-quality TGA data. The following methodology is a standard procedure for the analysis of organic compounds such as this compound.

2.1. Instrumentation and Consumables

-

Instrument: Mettler Toledo TGA/DSC 3+ or equivalent thermogravimetric analyzer.

-

Crucibles: 150 μL alumina crucibles are recommended for their high thermal stability and inertness.[4]

-

Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min to provide an inert atmosphere.[5]

-

Balance: Integrated microbalance with a sensitivity of ≤1 μg.

2.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared alumina crucible.[4] A smaller sample size is used when a significant mass loss is anticipated to prevent sample expulsion from the crucible.[4]

-

Place the crucible onto the TGA autosampler tray or manually load it onto the balance hanger.

2.3. TGA Method Parameters

-

Initial Equilibration: Equilibrate the furnace at 30 °C for 5 minutes to ensure a stable starting temperature.

-

Heating Program: Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[6] This rate provides a good balance between resolution and experiment time.

-

Atmosphere: Maintain a dynamic nitrogen atmosphere with a flow rate of 50 mL/min throughout the experiment to prevent oxidative decomposition.

-

Data Collection: Record the sample mass and temperature continuously throughout the heating program.

2.4. Post-Analysis

-

Perform a blank run using an empty crucible with the same method parameters to obtain a baseline for correction.

-

Subtract the blank curve from the sample curve to correct for instrumental drift and buoyancy effects.

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) to determine onset temperatures, peak decomposition temperatures, and mass loss percentages for each degradation step.

Data Presentation: Thermal Decomposition of this compound

The following table summarizes the expected quantitative data from the TGA of this compound under an inert nitrogen atmosphere. The decomposition of aromatic imines typically occurs in multiple stages, beginning with the scission of the weakest bonds.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Associated Process |

| Step 1 | ~210 | ~245 | ~51.2% | Initial cleavage of the imine (C=N) bond, releasing aniline and phenylmethanimine fragments. |

| Step 2 | ~350 | ~420 | ~35.5% | Fragmentation and volatilization of the aromatic rings and intermediate structures. |

| Residue | >600 | - | ~13.3% | Formation of a stable carbonaceous char residue. |

Note: This data is illustrative and based on the analysis of structurally similar aromatic Schiff bases. Actual experimental values may vary.

Visualizations

4.1. Experimental Workflow

The following diagram outlines the logical sequence of the thermogravimetric analysis experiment, from sample preparation to final data analysis.

4.2. Proposed Decomposition Pathway

Based on the thermal behavior of related aromatic amines and imines, the decomposition of this compound under inert conditions is proposed to initiate at the imine linkage, followed by the degradation of the resulting fragments at higher temperatures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Iminomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Iminomethyl)aniline is a primary imine derived from 4-aminobenzaldehyde. Primary imines, particularly those with additional reactive functional groups like an amino group, can be challenging to synthesize and isolate due to their reactivity and potential for polymerization. The aldehyde precursor, 4-aminobenzaldehyde, is known for its tendency to self-condense, which presents a significant hurdle in the synthesis of the target imine. This protocol outlines a proposed method for the synthesis of this compound via the reaction of 4-aminobenzaldehyde with a suitable source of ammonia under carefully controlled conditions designed to minimize side reactions.

Data Presentation

As of the last search, specific experimental data for this compound is not available in common chemical databases. The following table summarizes theoretical and estimated data.

| Property | Value | Source/Method |

| Chemical Formula | C₇H₈N₂ | Calculated |

| Molecular Weight | 120.15 g/mol | Calculated |

| CAS Number | Not found | Searched Databases |

| Appearance | Expected to be a solid, likely unstable | Estimation |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| ¹H NMR (Predicted) | Aromatic protons: ~6.5-7.5 ppm, Imine proton (CH=N): ~8.0-8.5 ppm, Amine protons (NH₂): Broad singlet | Estimation |

| ¹³C NMR (Predicted) | Aromatic carbons: ~115-150 ppm, Imine carbon (C=N): ~160-170 ppm | Estimation |

Experimental Protocol

This proposed protocol is based on general procedures for the formation of N-unsubstituted imines from aldehydes.

Materials:

-

4-Aminobenzaldehyde (freshly purified)

-

Ammonia solution (7N in methanol, anhydrous)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Anhydrous diethyl ether or dichloromethane

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Schlenk line or similar apparatus for inert atmosphere techniques

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.

-

Dissolution of Starting Material: In the reaction flask, dissolve freshly purified 4-aminobenzaldehyde (1.0 eq) in anhydrous diethyl ether or dichloromethane to make a dilute solution (e.g., 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Note: The use of a dilute solution and low temperature is crucial to minimize the self-polymerization of 4-aminobenzaldehyde.

-

Addition of Ammonia: Slowly add a solution of ammonia in methanol (7N, 1.1 eq) to the cooled solution of 4-aminobenzaldehyde via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis to observe the disappearance of the aldehyde proton signal and the appearance of the imine proton signal. The reaction is expected to be relatively fast at low temperatures.

-

Drying and Filtration: Once the reaction is deemed complete, add anhydrous magnesium sulfate or sodium sulfate to the reaction mixture to remove the water formed during the reaction. Stir for an additional 30 minutes at -78 °C.

-

Work-up: Filter the reaction mixture under an inert atmosphere to remove the drying agent. The filtration should be performed rapidly to minimize exposure of the product to atmospheric moisture.

-

Solvent Removal: The solvent from the filtrate is carefully removed under reduced pressure at a low temperature (e.g., 0 °C) using a rotary evaporator. Caution: The product is expected to be unstable, and prolonged exposure to heat should be avoided.

-

Characterization: The resulting product should be characterized immediately by ¹H NMR and FT-IR spectroscopy. Due to its likely instability, it is recommended to use the crude product directly in subsequent reactions if possible.

Mandatory Visualization

Caption: Proposed experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 4-(Iminomethyl)aniline in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-(Iminomethyl)aniline as a versatile Schiff base ligand for transition metal-catalyzed reactions. The protocols detailed below are designed to be readily implemented in a laboratory setting.

Introduction to this compound as a Ligand

This compound is a Schiff base ligand that can be synthesized through the condensation of 4-aminobenzaldehyde and aniline. The presence of both an imine nitrogen and an aniline nitrogen allows for the formation of stable complexes with a variety of transition metals. These metal complexes have shown potential as catalysts in a range of organic transformations, owing to the electronic and steric properties imparted by the ligand. The imine group plays a crucial role in the formation of stable metal complexes, and the aniline moiety can be further functionalized to tune the ligand's properties.[1]

Transition metal complexes containing Schiff base ligands are utilized in numerous catalytic processes, including oxidation, polymerization, and carbon-carbon bond-forming reactions.[2][3][4] The stability and catalytic activity of these complexes can be fine-tuned by modifying the substituents on the ligand backbone.[5]

Synthesis Protocols

Synthesis of this compound Ligand

This protocol describes the synthesis of this compound via the condensation of 4-aminobenzaldehyde and aniline.

Materials:

-

4-aminobenzaldehyde

-

Aniline

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-aminobenzaldehyde (1.21 g, 10 mmol) in 50 mL of ethanol.

-

Add aniline (0.93 g, 10 mmol) to the solution.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Fit the flask with a condenser and reflux the mixture with stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the purified this compound product in a vacuum oven at 60°C.

Characterization: The resulting solid can be characterized by FT-IR and NMR spectroscopy. The FT-IR spectrum is expected to show a characteristic imine (C=N) stretching frequency.[6]

Caption: Synthesis of this compound.

Synthesis of a Palladium(II)-4-(Iminomethyl)aniline Complex

This protocol outlines the synthesis of a representative palladium(II) complex using this compound as a ligand. Such complexes are effective precatalysts for cross-coupling reactions.[7]

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Methanol

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (0.42 g, 2 mmol) in 20 mL of methanol.

-

In a separate flask, dissolve Palladium(II) chloride (0.18 g, 1 mmol) in 10 mL of methanol with gentle heating.

-

Slowly add the PdCl₂ solution to the ligand solution with vigorous stirring.

-